

CBR-5884: Application Notes and Protocols for Cell Culture Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CBR-5884 is a selective, small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in various cancers to support rapid proliferation and growth.[1][3] CBR-5884 acts as a noncompetitive inhibitor, disrupting the oligomerization state of PHGDH and subsequently blocking serine synthesis. This targeted inhibition makes CBR-5884 a valuable tool for studying cancer metabolism and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of CBR-5884 in cell culture experiments.

Mechanism of Action

CBR-5884 specifically targets PHGDH, which catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. By inhibiting this enzyme, **CBR-5884** depletes intracellular serine levels, leading to cell cycle arrest, induction of apoptosis, and inhibition of proliferation in cancer cells that are highly dependent on this pathway. Downstream effects include the activation of the ROS/Wnt/β-catenin pathway and downregulation of the ITGB4/ERK/epithelial-mesenchymal transition (EMT) signaling axis.

Data Presentation



Table 1: In Vitro Efficacy of CBR-5884 in Various Cancer Cell Lines

| CEIL LINES | | | | |
|------------|------------------------------|------------|---------------|-----------|
| Cell Line | Cancer Type | IC50 Value | Test Duration | Reference |
| Various | Breast Cancer & Melanoma | ~33 μM | Not Specified | |
| SKOV3 | Epithelial Ovarian Cancer | 54.4 μΜ | 72 hours | |
| ID8 | Epithelial Ovarian Cancer | 54.7 μΜ | 72 hours | |

Table 2: Recommended Treatment Conditions for Specific Cellular Assays



| Assay | Cell Line | CBR-5884 Concentrati on | Incubation Time | Outcome | Reference |
|--|--------------------------------------|-------------------------------|---------------------|---|-----------|
| Acute Toxicity / Serine Synthesis Inhibition | Carney | 1 μΜ - 40 μΜ | 3 hours | Decreased de novo serine synthesis | |
| Proliferation Assay | Melanoma & Breast Cancer Lines | 15 μΜ, 30 μΜ | 3 - 5 days | Inhibition of proliferation | |
| Cell Cycle Analysis | SKOV3, ID8 | 50 μΜ | 24 hours | S-phase cell cycle arrest | |
| Apoptosis Assay (Annexin V) | SKOV3, ID8 | 50 μΜ | 48 hours | Increased percentage of apoptotic cells | |
| Cell Proliferation (Dose- Dependent) | A2780, OVCAR3, ES-2 | 0, 15, 30, 45 μM | 24, 48, 72 hours | Time and dose-dependent inhibition | |
| ROS Level Assessment | OVCAR3, A2780, ES-2 | 30 μΜ | 24 - 48 hours | Increased cellular ROS levels | |

Experimental Protocols

Protocol 1: Preparation of CBR-5884 Stock Solution

- Reconstitution: CBR-5884 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 15 mM stock, dissolve 5 mg of CBR-5884 in 0.99 mL of DMSO.
- Solubility: CBR-5884 is soluble in DMSO at concentrations up to 50 mg/mL.



• Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once reconstituted in DMSO, aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C for up to 2 months.

Protocol 2: Cell Viability and Proliferation Assay

- Cell Seeding: Plate cells in a 96-well plate at a density of 6,000 cells per well and allow them to acclimate overnight.
- Treatment: The following day, treat the cells with a range of CBR-5884 concentrations (e.g., 0 μM to 150 μM) for the desired duration (e.g., 72 hours for IC50 determination).
- Viability Assessment: After the treatment period, assess cell viability using a suitable method such as CellTiter-Glo or Alamar Blue assay according to the manufacturer's protocol.

Protocol 3: Cell Cycle Analysis

- Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of CBR-5884 (e.g., 50 μM) for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

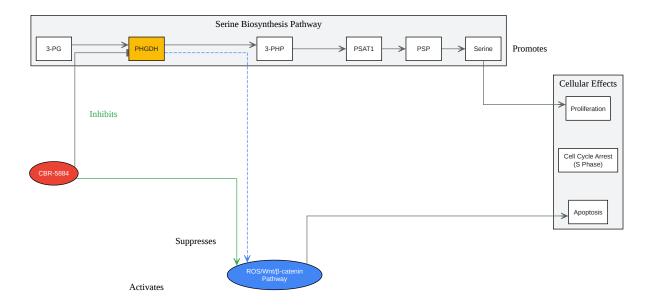
Protocol 4: Apoptosis Assay

- Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with CBR-5884 (e.g., 50 μM) for 48 hours.
- Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.



• Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

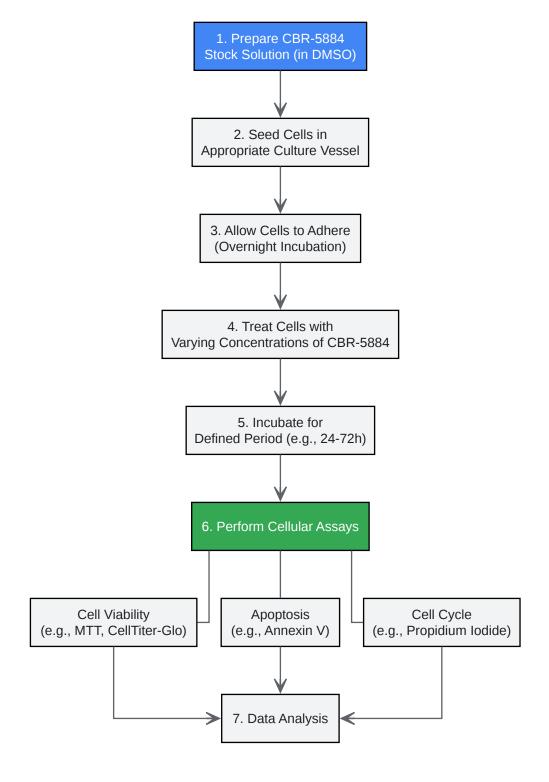
Visualizations



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Caption: CBR-5884 inhibits PHGDH, blocking serine synthesis and promoting apoptosis.





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Caption: General workflow for in vitro cell-based assays with CBR-5884.



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References

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